[2-(3,5-dimethyl-1H-indol-2-yl)ethyl](methyl)amine hydrochloride
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Description
“2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their broad-spectrum biological activities . Various methods have been reported for the synthesis of indole derivatives, including the use of N-Alkylanilines in excess to avoid the formation of bis(indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .Molecular Structure Analysis
The molecular structure of “2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the molecule . 1H-NMR can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They can also participate in multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-dimethyl-1H-indol-2-yl)ethylamine hydrochloride” can be determined using various analytical techniques. For instance, its molecular formula, yield, melting point, and other properties can be determined using techniques like FT-IR, 1H-NMR, and ESI-MS .Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by indole derivatives, there is potential for further exploration and development of new therapeutic agents based on these compounds . Future research could focus on the synthesis of novel indole derivatives and the investigation of their biological activities .
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-indol-2-yl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-9-4-5-13-11(8-9)10(2)12(15-13)6-7-14-3;/h4-5,8,14-15H,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZHLJKEFKETAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)CCNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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